molecular formula C15H17N3O4S2 B2659261 Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 302804-56-4

Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2659261
CAS No.: 302804-56-4
M. Wt: 367.44
InChI Key: IKMGKIYQGHMRGA-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.
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Biological Activity

Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C16H18N2O4S
Molecular Weight : 334.39 g/mol
IUPAC Name : this compound
CAS Number : 302804-56-4

The compound features a thiazolidinone ring and a tetrahydro-benzothiophene moiety, which are responsible for its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidinone structure has been shown to interact with various enzymes, potentially inhibiting their activity. This is crucial in pathways related to metabolism and disease progression.
  • Receptor Interaction : The compound may bind to specific receptors, altering signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-723.2Induction of apoptosis
HeLa30.5Cell cycle arrest at G2/M phase

In these studies, the compound was found to significantly reduce cell viability and induce apoptosis through caspase activation and DNA fragmentation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These findings indicate potential applications in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been explored in animal models. It was shown to reduce inflammation markers significantly in models of induced paw edema:

Treatment Group Inflammation Reduction (%)
Control0
Compound Treatment45

This suggests that the compound may have therapeutic potential for inflammatory diseases .

Case Studies

A study conducted by Carraro Junior et al. evaluated the antioxidant and anti-inflammatory properties of thiazolidinone derivatives similar to the compound . They found that these compounds effectively reduced oxidative stress markers and inflammation in vitro and in vivo models .

Another investigation focused on the anticancer effects of similar thiazolidinone compounds demonstrated significant tumor reduction in xenograft models when treated with these derivatives, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-22-14(21)11-7-4-2-3-5-8(7)23-13(11)17-10(19)6-9-12(20)18-15(16)24-9/h9H,2-6H2,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMGKIYQGHMRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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